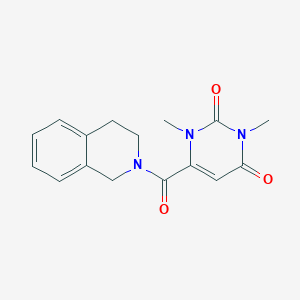![molecular formula C21H20ClN5O4S B11063770 N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11063770.png)
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-CHLORO-4-MORPHOLINOPHENYL)-2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a nitrophenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CHLORO-4-MORPHOLINOPHENYL)-2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.
Introduction of the Nitro Group: The nitrophenyl group is introduced via nitration of the corresponding phenyl ring.
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable halogenated compound.
Coupling Reactions: The final step involves coupling the imidazole, nitrophenyl, and morpholine-containing intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CHLORO-4-MORPHOLINOPHENYL)-2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C), sodium borohydride (NaBH~4~)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K~2~CO~3~)
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
N~1~-(3-CHLORO-4-MORPHOLINOPHENYL)-2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-CHLORO-4-MORPHOLINOPHENYL)-2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N~1~-(3-CHLORO-4-MORPHOLINOPHENYL)-2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE can be compared with other similar compounds, such as:
N~1~-(3-CHLORO-4-MORPHOLINOPHENYL)BENZAMIDE: Shares a similar core structure but lacks the nitrophenyl and imidazole groups.
N~1~-(3-CHLORO-4-MORPHOLINOPHENYL)PROPANAMIDE: Similar structure but with a different acetamide group.
The uniqueness of N1-(3-CHLORO-4-MORPHOLINOPHENYL)-2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20ClN5O4S |
|---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20ClN5O4S/c22-17-11-15(3-6-19(17)26-7-9-31-10-8-26)24-20(28)13-32-21-23-12-18(25-21)14-1-4-16(5-2-14)27(29)30/h1-6,11-12H,7-10,13H2,(H,23,25)(H,24,28) |
InChI Key |
POWJXKQFJIWUKY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({[1-(4-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11063697.png)
![(1S,5R)-N-[2-chloro-5-(trifluoromethyl)phenyl]-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11063701.png)
![1-[6-(3,4-Dimethoxyphenyl)-3-methyl-5-propionyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]-1-propanone](/img/structure/B11063709.png)
methanol](/img/structure/B11063717.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11063718.png)
![Ethyl (2-{[(4-tert-butylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11063721.png)
![1-Benzyl-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione](/img/structure/B11063723.png)
![Quinolin-2-ol, 3-(5-methoxymethyl-[1,2,4]oxadiazol-3-yl)-7-methyl-](/img/structure/B11063727.png)
![N-benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11063735.png)
![2-(4,5-dimethoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11063742.png)
![{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11063744.png)

![2-[2-(3,4-Diethoxyphenyl)-1-(pyrrolidin-1-yl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11063756.png)
![Methyl 2-[1-isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate](/img/structure/B11063768.png)
